molecular formula C13H21N3 B1420855 N-methyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-amine CAS No. 1183484-80-1

N-methyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-amine

Cat. No. B1420855
M. Wt: 219.33 g/mol
InChI Key: WNXBUQKVPFLNQK-UHFFFAOYSA-N
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Description

“N-methyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-amine” is a compound that belongs to the class of piperidine derivatives . Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Its derivatives are being utilized in different therapeutic applications .


Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . The synthesis of these compounds involves the use of piperidine as a building block and reagent . The synthesis process is complex and involves several steps, including hydrogenation, cyclization, cycloaddition, annulation, and amination .


Molecular Structure Analysis

The molecular structure of “N-methyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-amine” is complex. It includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms . The compound also contains a pyridine ring, which is a six-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

Piperidine derivatives, including “N-methyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-amine”, are involved in various chemical reactions. These reactions include intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Scientific Research Applications

  • Synthesis of Key Intermediates : A study detailed the development of a stereoselective process for synthesizing a key intermediate used in the preparation of premafloxacin, an antibiotic for veterinary use. This synthesis involved an asymmetric Michael addition and a stereoselective alkylation (Fleck et al., 2003).

  • Pharmacological Evaluation : Another research focused on the synthesis and pharmacological evaluation of aminopyrimidine series of 5-HT1A partial agonists, highlighting the process of optimizing compounds for improved metabolic stability (Dounay et al., 2009).

  • Dual-action Hypoglycemic Agents : A series of novel derivatives were synthesized and evaluated for their dual-acting hypoglycemic effects, showcasing the potential therapeutic applications in diabetes management (Song et al., 2011).

  • Chemical Synthesis and Properties : Research into the synthesis of complex chemical structures involving similar compounds demonstrates the breadth of chemical manipulation and analysis, contributing to our understanding of chemical behavior and properties (Paronikyan et al., 2016).

  • Therapeutic Potential Investigations : Studies have also explored the therapeutic potentials of related compounds, such as their use as κ-opioid receptor antagonists with potential applications in treating depression and addiction disorders (Grimwood et al., 2011).

Future Directions

The future directions for the study of “N-methyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-amine” and other piperidine derivatives are promising. These compounds are of great interest for their potential use in drug discovery . They are being studied for their potential use in various therapeutic applications, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .

properties

IUPAC Name

N-methyl-1-(2-pyridin-4-ylethyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c1-14-13-5-10-16(11-6-13)9-4-12-2-7-15-8-3-12/h2-3,7-8,13-14H,4-6,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNXBUQKVPFLNQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(CC1)CCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-amine

CAS RN

1183484-80-1
Record name N-methyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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